diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate
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Overview
Description
Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate is a complex organic compound with a molecular formula of C21H24N2O5. This compound is characterized by the presence of a pyrrole ring, a benzoyl group, and a malonate ester, making it a versatile molecule in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with benzoyl chloride under acidic conditions to form 4-benzoyl-1,5-dimethyl-1H-pyrrole.
Condensation Reaction: The resulting pyrrole derivative is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(5-benzoyl-1H-pyrrol-2-yl)malonate: Similar structure but with a different position of the benzoyl group.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde: Contains a pyrrole ring and benzaldehyde group but lacks the malonate ester.
Uniqueness
Diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in drug development highlight its significance in scientific research .
Properties
IUPAC Name |
diethyl 2-[[(4-benzoyl-1,5-dimethylpyrrol-3-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-5-27-20(25)16(21(26)28-6-2)12-22-17-13-23(4)14(3)18(17)19(24)15-10-8-7-9-11-15/h7-13,22H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEAFQHAHZMQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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